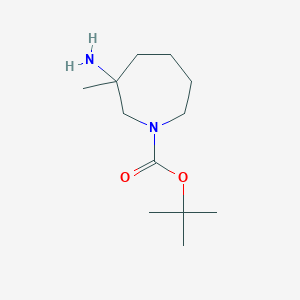
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-metil-azepan-1-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C12H24N2O2. Es un derivado de la azepana, un anillo de siete miembros que contiene nitrógeno, y se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-amino-3-metil-azepan-1-carboxilato de terc-butilo suele implicar la reacción de derivados de la azepana con cloroformiato de terc-butilo en presencia de una base. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con estrictas medidas de control de calidad para asegurar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 3-amino-3-metil-azepan-1-carboxilato de terc-butilo puede sufrir reacciones de oxidación, normalmente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Diversos nucleófilos en condiciones básicas o ácidas.
Productos principales formados: Los productos principales formados dependen del tipo de reacción. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
Química: El 3-amino-3-metil-azepan-1-carboxilato de terc-butilo se utiliza como intermedio en la síntesis de moléculas orgánicas complejas. Es particularmente valioso en el desarrollo de productos farmacéuticos y agroquímicos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones de los derivados de la azepana con los objetivos biológicos. Ayuda a comprender las relaciones estructura-actividad de estos compuestos .
Medicina: El compuesto se está explorando por sus posibles aplicaciones terapéuticas, incluido su uso como bloque de construcción para el desarrollo de fármacos. Ha demostrado ser prometedor en la síntesis de compuestos con propiedades antimicrobianas y anticancerígenas .
Industria: En el sector industrial, el 3-amino-3-metil-azepan-1-carboxilato de terc-butilo se utiliza en la producción de productos químicos y materiales especiales. Su estructura única lo hace adecuado para diversas aplicaciones, incluido el desarrollo de polímeros y revestimientos .
Mecanismo De Acción
El mecanismo de acción del 3-amino-3-metil-azepan-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la activación de vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares:
- 3-(Metilamino)azepan-1-carboxilato de terc-butilo
- 4-(6-Aminopiridin-3-il)piperazin-1-carboxilato de terc-butilo
Comparación: El 3-amino-3-metil-azepan-1-carboxilato de terc-butilo es único debido a su patrón de sustitución específico en el anillo de azepana. Esta estructura única confiere propiedades químicas y biológicas distintas, haciéndolo valioso para aplicaciones específicas en la investigación y la industria .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-methylazepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3 |
Clave InChI |
MKLQHAOEQSZJMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCN(C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
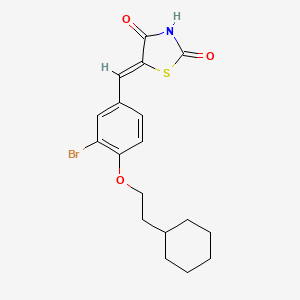
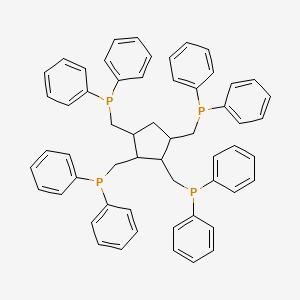
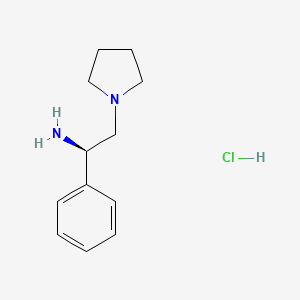
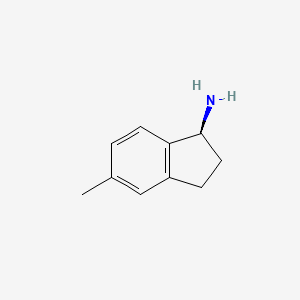

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
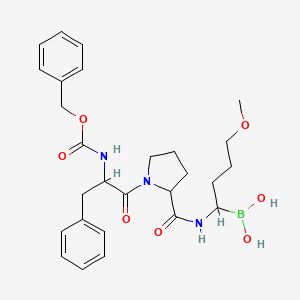
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
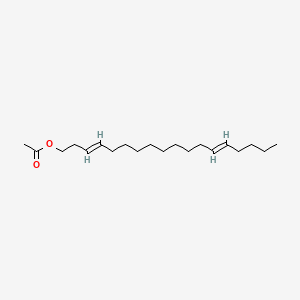
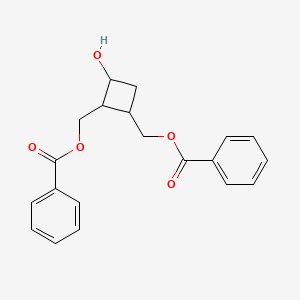
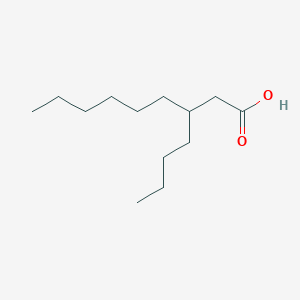
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
